(R)-4-Oxopiperidine-2-carboxylic acid
Overview
Description
®-4-Oxopiperidine-2-carboxylic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound features a carboxylic acid group at the second position and a ketone group at the fourth position, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Oxopiperidine-2-carboxylic acid can be achieved through several methods:
Oxidation of Piperidine Derivatives: One common method involves the oxidation of piperidine derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Hydrolysis of Nitriles: Another method includes the hydrolysis of nitriles under acidic or basic conditions to yield the corresponding carboxylic acid.
Carboxylation of Grignard Reagents: The carboxylation of Grignard reagents followed by hydrolysis is also a viable route.
Industrial Production Methods: Industrial production of ®-4-Oxopiperidine-2-carboxylic acid typically involves large-scale oxidation processes using robust and efficient oxidizing agents. The choice of method depends on the desired purity, yield, and cost-effectiveness.
Types of Reactions:
Oxidation: ®-4-Oxopiperidine-2-carboxylic acid can undergo further oxidation to form more oxidized derivatives.
Substitution: It can participate in substitution reactions where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products:
Oxidation Products: More oxidized carboxylic acids or ketones.
Reduction Products: Alcohols or amines.
Substitution Products: Compounds with different functional groups replacing the carboxylic acid.
Scientific Research Applications
®-4-Oxopiperidine-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ®-4-Oxopiperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
Receptor Binding: It may interact with receptors on cell surfaces, modulating cellular responses.
Signal Transduction: The compound can influence signal transduction pathways, altering cellular functions and responses.
Comparison with Similar Compounds
Piperidine: A parent compound with a similar structure but lacking the carboxylic acid and ketone groups.
4-Piperidone: Similar to ®-4-Oxopiperidine-2-carboxylic acid but without the carboxylic acid group.
2-Piperidinecarboxylic Acid: Lacks the ketone group present in ®-4-Oxopiperidine-2-carboxylic acid.
Uniqueness: ®-4-Oxopiperidine-2-carboxylic acid is unique due to the presence of both a carboxylic acid and a ketone group, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
This comprehensive overview highlights the significance of ®-4-Oxopiperidine-2-carboxylic acid in various fields of research and industry. Its unique structure and reactivity make it a versatile compound with numerous applications.
Properties
IUPAC Name |
(2R)-4-oxopiperidine-2-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c8-4-1-2-7-5(3-4)6(9)10/h5,7H,1-3H2,(H,9,10)/t5-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAISREBYDOFHJY-RXMQYKEDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CC1=O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H](CC1=O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.